

OARV-771 in vitro experimental protocol

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Compound of Interest

Compound Name: OARV-771
Cat. No.: B10832090

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An overview of in vitro experimental protocols for **OARV-771**, a potent BET degrader, is detailed below for researchers, scientists, and drug development professionals. Note that the compound is widely identified in scientific literature as ARV-771, and this document will proceed with this nomenclature.

Introduction

ARV-771 is a Proteolysis-Targeting Chimera (PROTAC) that potently and selectively degrades Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4.[1][2][3] It functions by linking a BET inhibitor to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to tag BET proteins for proteasomal degradation.[2][3] This degradation leads to the suppression of downstream oncogenic signaling pathways, such as c-MYC and androgen receptor (AR) signaling, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[1][4][5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of ARV-771 across various cancer cell lines.

Table 1: Degradation Potency (DC50) of ARV-771

Protein Target	Cell Line	DC50 (nM)	Reference
BRD2	-	1	[6]
BRD3	-	4	[6]
BRD4	-	6	[6]
BRD2/3/4	22Rv1	< 5	[7]
Overall BETs	-	< 1	[3]

Table 2: Anti-proliferative Activity (IC50/EC50) of ARV-771

Cell Line	Cancer Type	IC50/EC50 (nM)	Incubation Time (hours)	Reference
MV4;11	Acute Myeloid Leukemia	4 (EC50)	-	[6]
MDA-MB-231	Triple-Negative Breast Cancer	120 ± 40	96	[2]
MDA-MB-436	Triple-Negative Breast Cancer	450 ± 20	96	[2]
Mino	Mantle Cell Lymphoma	17 ± 7	48	[2]
HepG2	Hepatocellular Carcinoma	-	-	[4]
Hep3B	Hepatocellular Carcinoma	-	-	[4]
22Rv1	Castration-Resistant Prostate Cancer	Potent	72	[5]
VCaP	Castration-Resistant Prostate Cancer	Potent	72	[5]
LnCaP95	Castration-Resistant Prostate Cancer	Potent	72	[5]

Note: Specific IC50 values for HepG2, Hep3B, 22Rv1, VCaP, and LnCaP95 were not consistently reported in the search results, but ARV-771 demonstrated potent anti-proliferative effects in these lines.[4][5]

Experimental Protocols

Detailed methodologies for key in vitro experiments with ARV-771 are provided below.

Cell Culture and Compound Preparation

- **Cell Lines:** Human cancer cell lines such as 22Rv1 (prostate), VCaP (prostate), HepG2 (liver), and MDA-MB-231 (breast) can be used.
- **Culture Conditions:** Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Compound Stock Solution:** ARV-771 should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[7] Aliquots of the stock solution should be stored at -20°C.
- **Working Solutions:** For experiments, the stock solution should be serially diluted to the desired concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.1%).

Western Blotting for BET Protein Degradation

This protocol is to quantify the degradation of BRD2, BRD3, and BRD4, as well as downstream targets like c-MYC.

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of ARV-771 (e.g., 0.1 nM to 1 μM) for a specified duration (e.g., 8, 16, or 24 hours).[4][8]
- **Cell Lysis:** After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE and Protein Transfer:** Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:**

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Cell Viability Assay

This assay determines the effect of ARV-771 on cell proliferation.

- Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
- Treatment: Treat the cells with a serial dilution of ARV-771 for 24, 48, 72, or 96 hours.[\[2\]](#)[\[4\]](#)
- Viability Assessment:
 - Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) to each well according to the manufacturer's instructions.
 - Measure the luminescence or absorbance using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Apoptosis Assay

This protocol assesses the induction of apoptosis by ARV-771.

- Caspase Activity Assay:
 - Seed and treat cells in 96-well plates as described for the viability assay.

- After treatment (e.g., 24 hours), use a luminogenic caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay) according to the manufacturer's protocol.[5]
- Measure the luminescence to quantify caspase activity.
- PARP Cleavage Analysis:
 - Perform western blotting as described above.
 - Use a primary antibody that detects both full-length and cleaved PARP. An increase in the cleaved PARP fragment indicates apoptosis.[4][5]
- Annexin V/Propidium Iodide (PI) Staining:
 - Treat cells with ARV-771 for the desired time.
 - Harvest the cells and wash them with cold PBS.
 - Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
 - Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Quantitative Real-Time PCR (qPCR)

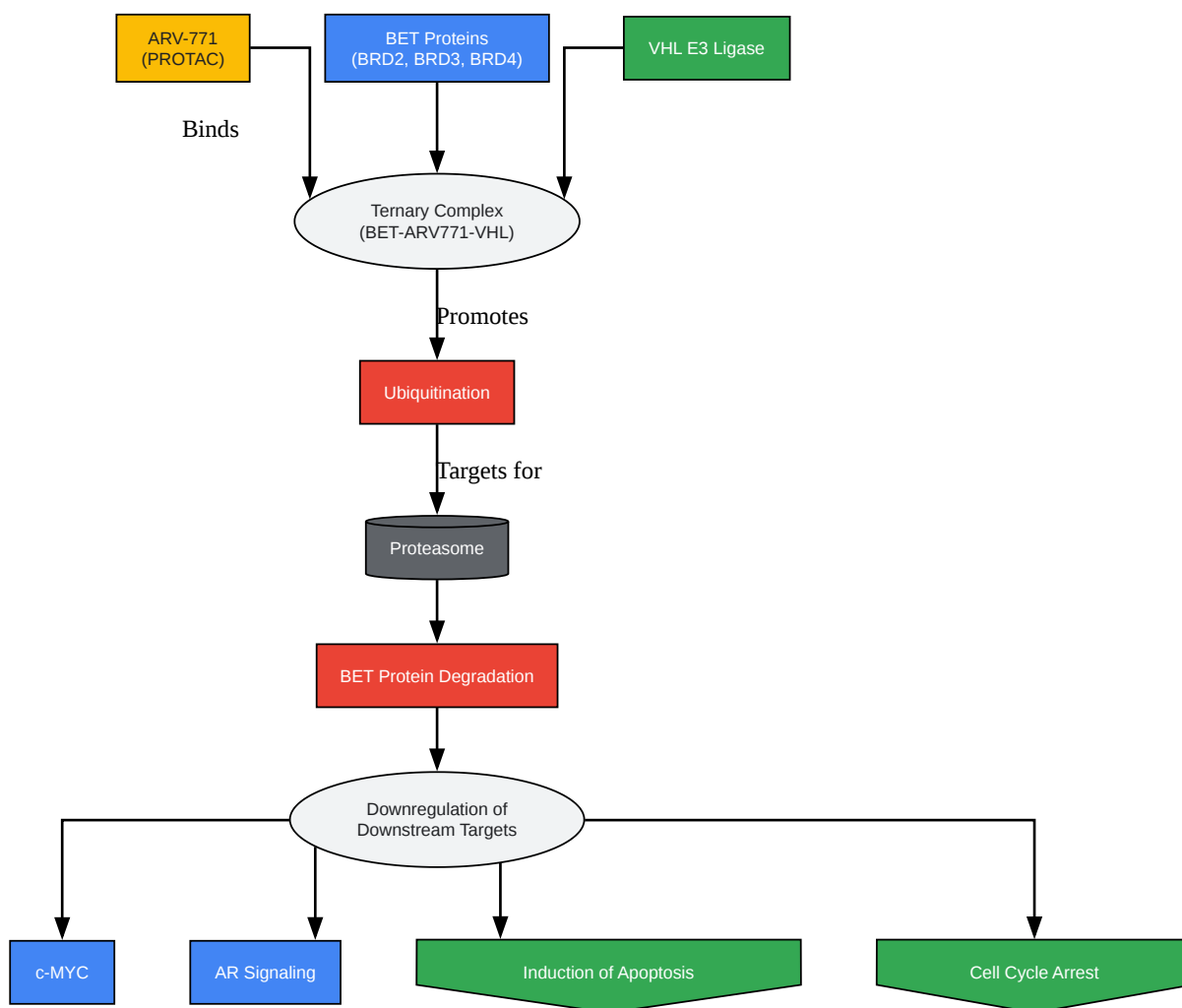
This method is used to measure changes in the mRNA levels of target genes.

- Cell Treatment and RNA Extraction: Treat cells with ARV-771 as desired. Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit).
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- qPCR: Perform qPCR using a qPCR instrument and a SYBR Green or TaqMan-based assay. Use primers specific for target genes (e.g., MYC, PSA) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method.

Visualizations

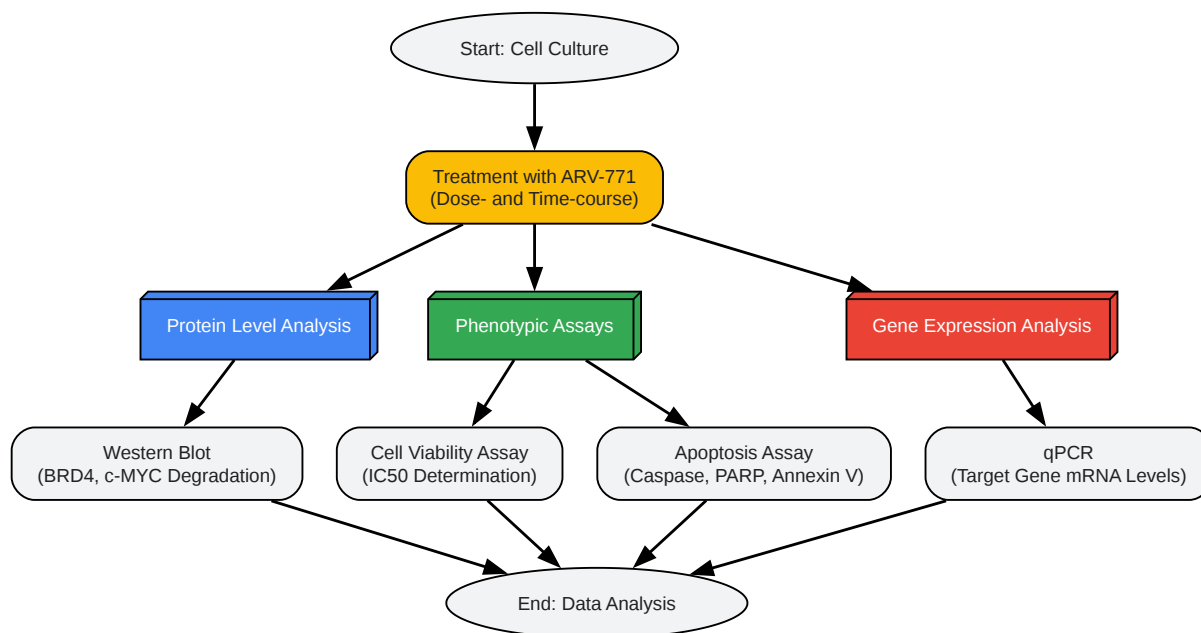
Signaling Pathway of ARV-771



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Caption: Mechanism of action of ARV-771 leading to BET protein degradation.

Experimental Workflow for In Vitro Evaluation



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Caption: Workflow for the in vitro characterization of ARV-771.

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